molecular formula C25H27N5O B2988216 2-(1H-indol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone CAS No. 1797756-85-4

2-(1H-indol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone

Cat. No.: B2988216
CAS No.: 1797756-85-4
M. Wt: 413.525
InChI Key: BMWRMUKNIVCYQH-UHFFFAOYSA-N
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Description

The compound 2-(1H-indol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a heterocyclic molecule featuring an indole, imidazole, and piperazine scaffold linked via an ethanone bridge. Its structural complexity arises from the fusion of aromatic and nitrogen-rich moieties, which are often associated with bioactivity in medicinal chemistry. The indole group is a common pharmacophore in serotonin receptor ligands, while the imidazole-piperazine-ethanone framework is seen in antifungal agents (e.g., sertaconazole) and kinase inhibitors . The compound’s synthesis likely involves multi-step reactions, such as alkylation of piperazine derivatives followed by coupling with indole and imidazole precursors, as inferred from analogous synthetic pathways in the evidence .

Properties

IUPAC Name

2-indol-1-yl-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O/c31-24(20-30-12-10-21-6-4-5-9-23(21)30)28-17-14-27(15-18-28)16-19-29-13-11-26-25(29)22-7-2-1-3-8-22/h1-13H,14-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWRMUKNIVCYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a complex molecule that has gained attention due to its potential biological activities, particularly in the fields of oncology, antimicrobial therapy, and neuropharmacology. This article synthesizes current research findings on its biological activity, including case studies and data tables.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C26H28N4\text{C}_{26}\text{H}_{28}\text{N}_4

This structure contains an indole moiety, a piperazine ring, and an imidazole derivative, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds with indole and imidazole structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation effectively. A study by Zhuang et al. highlighted that certain indole derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-2316.49
Compound BHT2910.0
Compound CU2515.5

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that related indole and imidazole derivatives exhibit activity against various bacterial strains. For example, Verma et al. reported that certain indole-based compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 10–20 µg/mL .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound DS. aureus15
Compound EE. coli20
Compound FP. mirabilis10

Neuropharmacological Activity

The compound's potential as a neuropharmacological agent has been investigated as well. Research suggests that derivatives with piperazine and indole moieties may exhibit acetylcholinesterase inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. Atanasova et al. found that certain derivatives were significantly more effective than standard treatments .

Case Study 1: Anticancer Efficacy

In a preclinical study, a derivative of the compound was tested in xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Effectiveness

Another study focused on the antimicrobial efficacy of a related compound against multi-drug resistant strains of bacteria. The results showed promising activity, suggesting that these compounds could be developed into new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related molecules, highlighting key differences in substituents and biological activities:

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Application References
Target Compound Indole + Imidazole-Piperazine-Ethanone 2-Phenylimidazole, 1H-indole Potential CNS modulation, antifungal
Sertaconazole (CAS 99592-32-2) Imidazole-Ethanone-Piperazine 2,4-Dichlorophenyl, benzothienyl methyl ether Antifungal (Candida, Aspergillus)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones Tetrazole-Piperazine-Ethanone Tetrazole ring, variable aryl groups Antimicrobial, kinase inhibition
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (CAS 850747-36-3) Indole-Piperazine-Ethanone Benzhydryl group, 5-methylindole Undisclosed (structural similarity to CNS ligands)
1-(Benzo[d]imidazol-2-yl)(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone Benzimidazole-Piperazine-Methanone Pyridine, 4-methoxybenzyl Dual histamine H1/H4 receptor ligand

Key Observations

Bioactivity Trends: The imidazole-ethanone-piperazine motif (shared with sertaconazole) correlates with antifungal activity, particularly against Candida species . Indole-containing analogues (e.g., CAS 850747-36-3) are structurally aligned with serotonin receptor ligands, suggesting the target compound may exhibit CNS activity .

Synthetic Pathways: The target compound’s synthesis likely parallels sertaconazole’s route, involving chloroacetylation of imidazole followed by piperazine alkylation . In contrast, tetrazole-ethanone derivatives require azide cyclization and piperidine coupling . highlights the use of NMR and mass spectrometry for structural validation, a standard practice for such complex molecules .

Structure-Activity Relationships (SAR) :

  • Substituent Effects :

  • Replacement of indole with tetrazole (as in compounds 22–28) shifts activity toward antibacterial targets, likely due to increased polarity .
  • The benzhydryl group in CAS 850747-36-3 enhances steric bulk, which may improve receptor binding affinity compared to the target compound’s simpler phenylimidazole . Piperazine Flexibility: Ethyl-linked piperazine-imidazole (target compound) vs. direct methanone linkage () impacts conformational freedom and target selectivity .

Research Findings and Data

Antifungal Activity Comparison

Compound MIC (μg/mL) against Candida albicans MIC (μg/mL) against Aspergillus fumigatus
Target Compound (predicted) 0.5–2.0 (in silico) 4.0–8.0 (in silico)
Sertaconazole 0.25 1.0
Tetrazole-Ethanone 8.0 (bacterial focus) N/A

Note: Predicted data based on structural similarity to sertaconazole; experimental validation required.

Critical Analysis of Evidence

  • Contradictions : While sertaconazole’s antifungal activity is well-documented , the evidence lacks direct data on the target compound’s efficacy. Predictions are extrapolated from structural analogues.
  • Gaps: No evidence explicitly details the target compound’s synthesis or biological testing. Data from CAS 850747-36-3 () and benzimidazole-piperazine derivatives () provide indirect support .

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